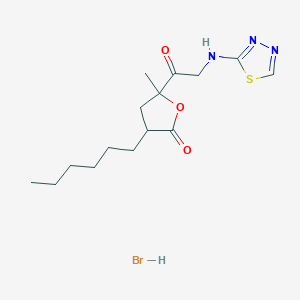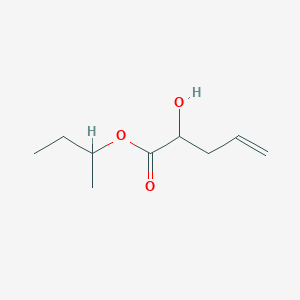![molecular formula C72H46 B12623412 9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene) CAS No. 919791-86-9](/img/structure/B12623412.png)
9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its high thermal stability and blue emission with a high quantum yield.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out in the presence of palladium catalysts and base under inert conditions. The starting materials usually include anthracene derivatives and aryl halides. The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
化学反応の分析
Types of Reactions
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
科学的研究の応用
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) has a wide range of applications in scientific research, including:
Chemistry: Used as a blue-emitting material in organic light-emitting diodes (OLEDs) and as a sensitizer in chemiluminescence.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of optoelectronic devices and solar energy harvesting technologies.
作用機序
The mechanism of action of 9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) involves its ability to absorb and emit light. The compound’s photophysical properties are attributed to its conjugated structure, which allows for efficient energy transfer. In OLEDs, the compound acts as an emitter, releasing photons when excited by an electric current. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its use in blue OLEDs and chemiluminescence.
9-(4-Phenyl)anthracene: Exhibits high thermal stability and blue emission.
9-(4-Phenylethynyl)anthracene: Used in photophysical studies and as a blue-emitting material.
Uniqueness
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) stands out due to its unique structure, which provides enhanced thermal stability and higher quantum yield compared to other anthracene derivatives. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .
特性
CAS番号 |
919791-86-9 |
|---|---|
分子式 |
C72H46 |
分子量 |
911.1 g/mol |
IUPAC名 |
9-[3-[3,5-bis(10-phenylanthracen-9-yl)phenyl]phenyl]-10-phenylanthracene |
InChI |
InChI=1S/C72H46/c1-4-23-47(24-5-1)67-55-31-10-16-37-61(55)70(62-38-17-11-32-56(62)67)51-30-22-29-50(43-51)52-44-53(71-63-39-18-12-33-57(63)68(48-25-6-2-7-26-48)58-34-13-19-40-64(58)71)46-54(45-52)72-65-41-20-14-35-59(65)69(49-27-8-3-9-28-49)60-36-15-21-42-66(60)72/h1-46H |
InChIキー |
RQEQUKYMYSJUJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C6=CC(=CC(=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)

![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)

![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)




![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)

